molecular formula C3H6N2O2 B3191391 1,3,5-oxadiazinan-4-one CAS No. 542-29-0

1,3,5-oxadiazinan-4-one

Cat. No.: B3191391
CAS No.: 542-29-0
M. Wt: 102.09 g/mol
InChI Key: LYBCPJIYBPKTHI-UHFFFAOYSA-N
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Description

1,3,5-Oxadiazinan-4-one is a heterocyclic compound with the molecular formula C3H6N2O2. It features a six-membered ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Oxadiazinan-4-one can be synthesized through various methods. One common approach involves the reaction of α-halohydroxamates with nitrones in the presence of a base such as sodium carbonate. This reaction proceeds via a [3 + 3] cycloaddition mechanism, yielding this compound derivatives in good yields .

Another method involves the aerobic oxidation of acylhydrazides followed by cycloaddition with allenoates. This one-pot synthesis is catalyzed by 4-(dimethylamino)pyridine (DMAP) and provides an efficient route to this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Oxadiazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically derivatives of the parent compound, such as substituted oxadiazinanones and related heterocycles .

Mechanism of Action

The mechanism of action of 1,3,5-oxadiazinan-4-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1,3,5-Oxadiazinan-4-one can be compared with other similar compounds, such as:

    1,2,4-Oxadiazines: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.

    1,3,4-Oxadiazines: These compounds are also heterocyclic and share some synthetic routes with this compound.

The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,3,5-oxadiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-3-4-1-7-2-5-3/h1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBCPJIYBPKTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)NCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202553
Record name Tetrahydro-4H-1,3,5-oxadiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-29-0
Record name Tetrahydro-4H-1,3,5-oxadiazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4H-1,3,5-oxadiazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-4H-1,3,5-oxadiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-4H-1,3,5-oxadiazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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